molecular formula C21H21N5O2 B11031800 N-(1H-benzimidazol-2-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11031800
M. Wt: 375.4 g/mol
InChI Key: IJCUFXDDMMGMQS-UHFFFAOYSA-N
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Description

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1H-13-benzodiazole with a suitable aldehyde to form the intermediate, followed by the reaction with 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C21H21N5O2/c1-13-16(21(26-25-13)14-7-9-15(28-2)10-8-14)11-20(27)22-12-19-23-17-5-3-4-6-18(17)24-19/h3-10H,11-12H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)

InChI Key

IJCUFXDDMMGMQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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